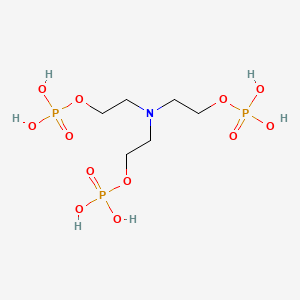
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
Piperazine Derivatization: The piperazine ring is functionalized with the protected amino group.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to complete the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the multiple steps required for the synthesis, ensuring high purity and yield.
化学反应分析
Types of Reactions
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various alkylating agents can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction typically yields the deprotected amine.
科学研究应用
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
作用机制
The mechanism of action for 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under basic conditions, revealing the free amine for further reactions.
相似化合物的比较
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Uniqueness
What sets 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid apart is its specific structure, which includes a piperazine ring. This ring can enhance the compound’s stability and reactivity, making it particularly useful in peptide synthesis and other applications.
属性
分子式 |
C23H27N3O4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C23H27N3O4/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,29)(H,27,28) |
InChI 键 |
PJUPEYFAERZMPB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


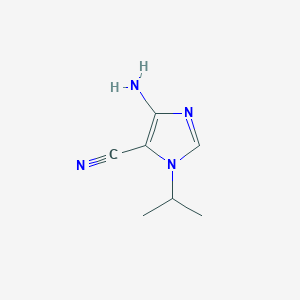
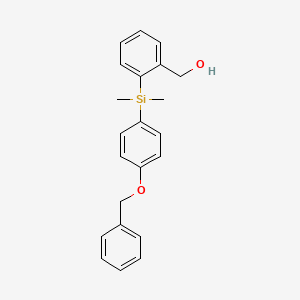
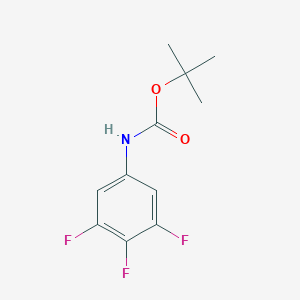
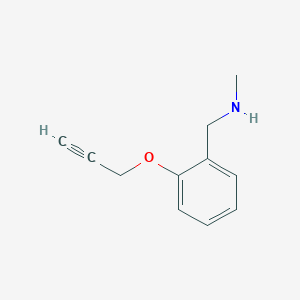

![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
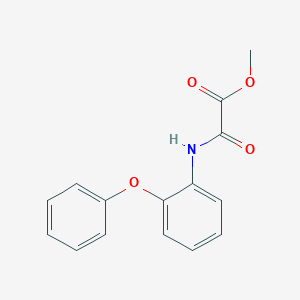
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
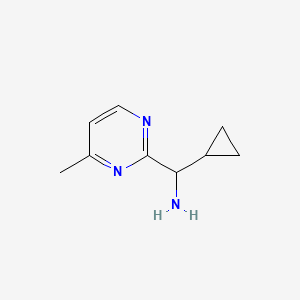
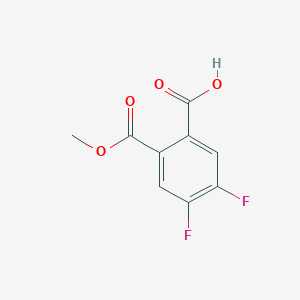
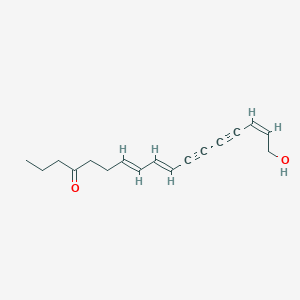
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
